molecular formula C28H25N3OS B11462046 7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B11462046
M. Wt: 451.6 g/mol
InChI Key: WGXUULUDJARRPM-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with various functional groups such as ethoxyphenyl, methylbenzylsulfanyl, and phenyl groups. These substitutions confer specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the Methylbenzylsulfanyl Group: This step may involve nucleophilic substitution reactions.

    Addition of the Phenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-ethoxyphenyl)-4-[(2-chlorobenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
  • 7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidine

Uniqueness

The uniqueness of 7-(4-ethoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H25N3OS

Molecular Weight

451.6 g/mol

IUPAC Name

7-(4-ethoxyphenyl)-4-[(2-methylphenyl)methylsulfanyl]-5-phenylpyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C28H25N3OS/c1-3-32-24-15-13-23(14-16-24)31-17-25(21-10-5-4-6-11-21)26-27(31)29-19-30-28(26)33-18-22-12-8-7-9-20(22)2/h4-17,19H,3,18H2,1-2H3

InChI Key

WGXUULUDJARRPM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3SCC4=CC=CC=C4C)C5=CC=CC=C5

Origin of Product

United States

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